molecular formula C11H6F3NO B6367384 2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine, 95% CAS No. 1261994-25-5

2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine, 95%

Cat. No. B6367384
CAS RN: 1261994-25-5
M. Wt: 225.17 g/mol
InChI Key: GVRJBZWGPZXMLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine, 95% (2H3TP) is a compound that has been increasingly studied for its potential applications in scientific research. 2H3TP is a hydroxylated derivative of 3-trifluoromethylpyridine, and is a pale yellow crystalline solid with a melting point of 80-82 °C. It is soluble in water and organic solvents, and its structure can be represented as C7H5F3NO.

Mechanism of Action

2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine, 95% has been studied for its potential applications in scientific research. It has been found to act as an electron donor, which can facilitate electron transfer in a variety of reactions. Additionally, it has been found to be a useful reagent for the synthesis of various heterocyclic compounds, such as pyridines, indoles, and quinolines.
Biochemical and Physiological Effects
2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine, 95% has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. Additionally, it has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative damage.

Advantages and Limitations for Lab Experiments

2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine, 95% has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in both water and organic solvents, which makes it easy to use in a variety of reactions. A limitation of 2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine, 95% is that it is not very stable, and can degrade over time. Additionally, it is not very soluble in polar solvents, which can limit its use in certain reactions.

Future Directions

There are several potential future directions for research involving 2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine, 95%. One potential direction is to further study its potential applications in the synthesis of various biologically active compounds. Additionally, further research could be conducted to explore its potential use as an enzyme inhibitor and antioxidant. Additionally, research could be conducted to explore the potential for using 2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine, 95% in the synthesis of various heterocyclic compounds. Finally, research could be conducted to explore the potential for using 2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine, 95% as a reagent in the synthesis of various organic compounds.

Synthesis Methods

2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine, 95% can be synthesized by reacting 2-amino-3-trifluoromethylpyridine with o-chlorobenzoyl chloride in the presence of triethylamine in dichloromethane. This reaction yields 2-hydroxy-3-trifluoromethylpyridine, which can then be converted to 2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine, 95% by reacting with 2,4,6-trifluorophenol in the presence of triethylamine in dichloromethane.

Scientific Research Applications

2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine, 95% has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various compounds, such as 2-hydroxy-3-(2,4,6-trifluorophenyl)benzimidazole and 2-hydroxy-3-(2,4,6-trifluorophenyl)benzothiazole. It has also been used as a reagent in the synthesis of various biologically active compounds. Additionally, 2-Hydroxy-3-(2,4,6-trifluorophenyl)pyridine, 95% has been used in the synthesis of various heterocyclic compounds, such as pyridines, indoles, and quinolines.

properties

IUPAC Name

3-(2,4,6-trifluorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-6-4-8(13)10(9(14)5-6)7-2-1-3-15-11(7)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRJBZWGPZXMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682896
Record name 3-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261994-25-5
Record name 3-(2,4,6-Trifluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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